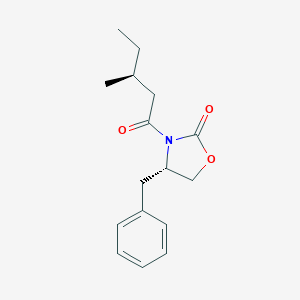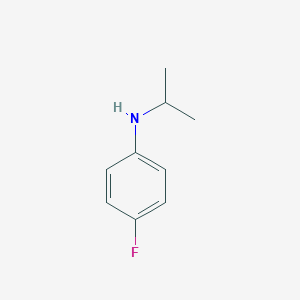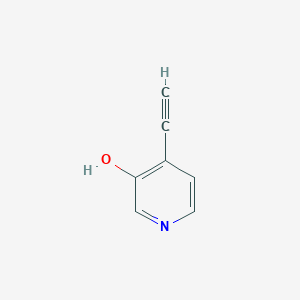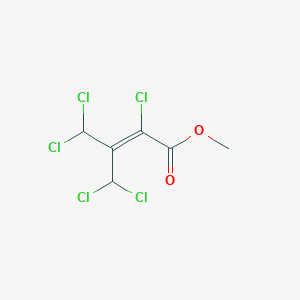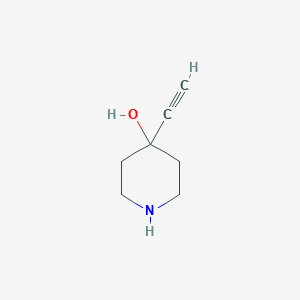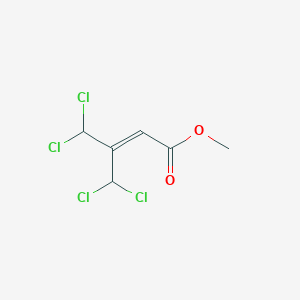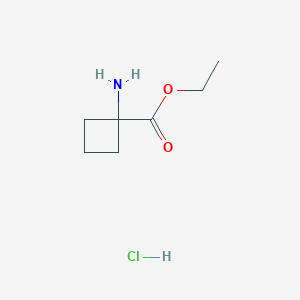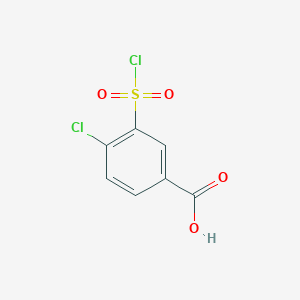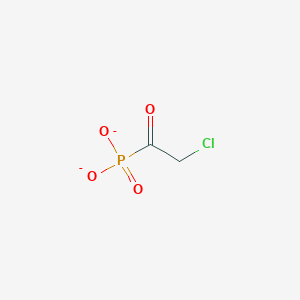![molecular formula C10H19NO2 B138943 Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate CAS No. 156769-81-2](/img/structure/B138943.png)
Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate is a chemical compound that has gained significant attention in the field of scientific research. The compound is widely used in various applications, including pharmaceuticals, agrochemicals, and materials science. Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate is a versatile compound that has various potential applications in the future.
Mécanisme D'action
Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate is a carbamate compound that works by inhibiting the activity of acetylcholinesterase, an enzyme that is responsible for breaking down the neurotransmitter acetylcholine. The inhibition of acetylcholinesterase results in an increase in the levels of acetylcholine, which leads to enhanced neurotransmission.
Effets Biochimiques Et Physiologiques
Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate has various biochemical and physiological effects. The compound has been shown to improve cognitive function by enhancing neurotransmission. Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate has also been shown to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate has various advantages and limitations for lab experiments. The compound is easy to synthesize and has a high purity level, which makes it suitable for use in various experiments. However, the compound is highly reactive and can be unstable under certain conditions, which may limit its use in some experiments.
Orientations Futures
Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate has various potential future directions. The compound can be used to develop new compounds with enhanced properties, which may have potential applications in the pharmaceutical and materials science industries. Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate can also be used to develop new treatments for neurodegenerative diseases, which may have significant implications for human health. Additionally, the compound can be used in the development of new agrochemicals that can improve crop yields and contribute to sustainable agriculture practices.
Conclusion:
Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate is a versatile compound that has various potential applications in the field of scientific research. The compound has been shown to have various biochemical and physiological effects, and its use in the development of new compounds and treatments has significant implications for human health and sustainable agriculture practices. The synthesis of Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate is relatively easy, and its high purity level makes it suitable for use in various experiments.
Méthodes De Synthèse
The synthesis of Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate involves the reaction of tert-butyl N-(chloroformate)carbamate with pent-3-en-2-ol in the presence of a base. The reaction takes place in an organic solvent, and the product is obtained after purification.
Applications De Recherche Scientifique
Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate has various scientific research applications. It is used in the synthesis of various compounds that have potential applications in the pharmaceutical industry. The compound is also used in the synthesis of agrochemicals that can be used to improve crop yields. Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate is also used in materials science to develop new materials with unique properties.
Propriétés
Numéro CAS |
156769-81-2 |
|---|---|
Nom du produit |
Tert-butyl N-[(E)-pent-3-en-2-yl]carbamate |
Formule moléculaire |
C10H19NO2 |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
tert-butyl N-[(E)-pent-3-en-2-yl]carbamate |
InChI |
InChI=1S/C10H19NO2/c1-6-7-8(2)11-9(12)13-10(3,4)5/h6-8H,1-5H3,(H,11,12)/b7-6+ |
Clé InChI |
VYBCRIWHFRNYAQ-VOTSOKGWSA-N |
SMILES isomérique |
C/C=C/C(C)NC(=O)OC(C)(C)C |
SMILES |
CC=CC(C)NC(=O)OC(C)(C)C |
SMILES canonique |
CC=CC(C)NC(=O)OC(C)(C)C |
Synonymes |
Carbamic acid, (1-methyl-2-butenyl)-, 1,1-dimethylethyl ester, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



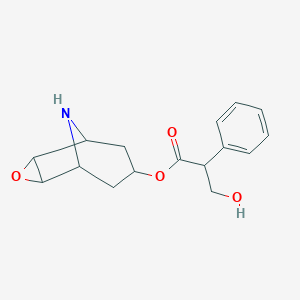
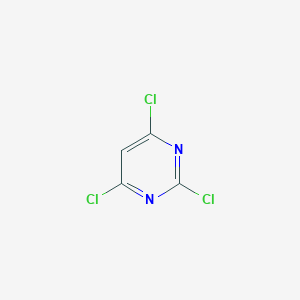
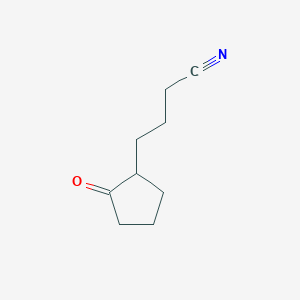
![N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138871.png)
